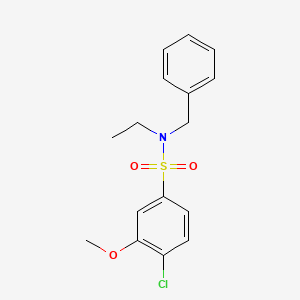

![molecular formula C18H17ClN4O B604900 N-[1-(4-clorofenil)etil]-5-metil-1-fenil-1H-1,2,3-triazol-4-carboxamida CAS No. 1049120-90-2](/img/structure/B604900.png)

N-[1-(4-clorofenil)etil]-5-metil-1-fenil-1H-1,2,3-triazol-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

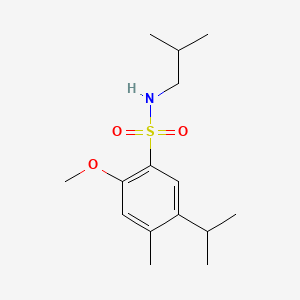

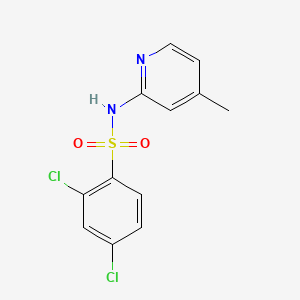

The compound “N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a phenyl group at one position and a carboxamide group at another. The molecule also contains a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, phenyl groups, and the carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The carboxamide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a broad-spectrum biological activity .

Mode of Action

It can be inferred from the structure that it might interact with its targets through electrophilic substitution, a common mechanism in aromatic compounds .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the solubility and reactivity of the compound .

The compound’s structural similarity to indole derivatives suggests that it may have broad-spectrum biological activity, making it a promising candidate for further study .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of a wide range of cancer cell types. However, there are also some limitations to its use. For example, it may not be effective in all types of cancer cells, and its mechanism of action is not fully understood.

Direcciones Futuras

There are several potential future directions for research on N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could improve the effectiveness of this compound in cancer treatment. Another area of interest is the investigation of N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in combination with other drugs, which could enhance its effectiveness and reduce the risk of drug resistance. Finally, further research is needed to better understand the mechanism of action of N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its potential applications in cancer treatment.

Métodos De Síntesis

The synthesis of N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with propargyl bromide to form 1-(4-chlorophenyl)ethylamine. This intermediate is then reacted with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid to form the final product, N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide.

Aplicaciones Científicas De Investigación

Síntesis asimétrica

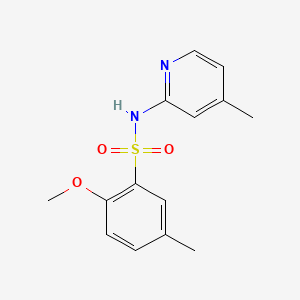

Este compuesto podría servir como un intermedio avanzado en la síntesis asimétrica. La presencia de un centro quiral en el grupo 4-clorofenil etilo permite la creación de compuestos enantioméricamente puros, que son cruciales en el desarrollo de fármacos y agroquímicos {svg_1}.

Actividad biológica

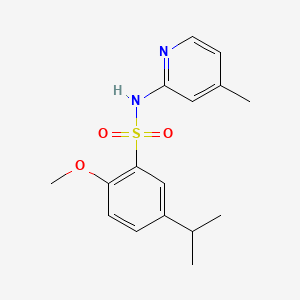

El anillo triazol, un motivo común en muchas moléculas biológicamente activas, sugiere que este compuesto puede exhibir propiedades biológicas significativas. Se podría explorar su potencial como inhibidor de proteasas o como un andamiaje para desarrollar nuevos insecticidas {svg_2}.

Síntesis orgánica

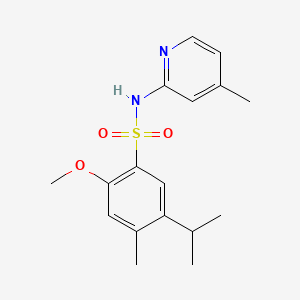

La estructura del compuesto indica que podría ser útil en la síntesis orgánica, particularmente en la construcción de moléculas ricas en nitrógeno como amidinas, guanidinas o ureas. Estas funcionalidades se encuentran a menudo en fármacos y agroquímicos {svg_3}.

Safety and Hazards

Propiedades

IUPAC Name |

N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-12(14-8-10-15(19)11-9-14)20-18(24)17-13(2)23(22-21-17)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAULLQRQZJGIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC(C)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

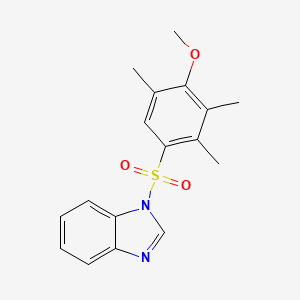

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604835.png)